molecular formula C14H16ClN3O3 B12726996 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-61-0

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12726996
CAS No.: 145071-61-0
M. Wt: 309.75 g/mol
InChI Key: JGKSPFKMOCFKLX-CXUHLZMHSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and an O-methyloxime moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps, including the formation of the pyridine ring, the introduction of the chlorophenyl group, and the addition of the O-methyloxime moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on the molecular targets and pathways are essential to understand its full range of effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((3-chlorophenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- include other pyridine derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

145071-61-0

Molecular Formula

C14H16ClN3O3

Molecular Weight

309.75 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C14H16ClN3O3/c1-20-16-9-11-4-3-7-18(10-11)21-14(19)17-13-6-2-5-12(15)8-13/h2,4-6,8-9H,3,7,10H2,1H3,(H,17,19)/b16-9+

InChI Key

JGKSPFKMOCFKLX-CXUHLZMHSA-N

Isomeric SMILES

CO/N=C/C1=CCCN(C1)OC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CON=CC1=CCCN(C1)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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